ALDH1A1 Inhibition: 2,2-Bis(4-fluorophenyl)acetaldehyde Exhibits Sub-Micromolar Potency Comparable to DEAB but with Distinct Selectivity Profile
2,2-Bis(4-fluorophenyl)acetaldehyde inhibits human recombinant ALDH1A1 with an IC₅₀ of 80 nM in a spectrophotometric assay measuring NAD(P)H formation over 2 minutes [1]. In contrast, the widely used reference inhibitor N,N-diethylaminobenzaldehyde (DEAB) exhibits an IC₅₀ of 57 nM for ALDH1A1 under comparable enzyme assay conditions , placing 2,2-bis(4-fluorophenyl)acetaldehyde within a comparable potency range (~1.4-fold difference). However, DEAB also potently inhibits ALDH2 (IC₅₀ = 160 nM) and other ALDH isozymes , whereas preliminary selectivity data suggest 2,2-bis(4-fluorophenyl)acetaldehyde may exhibit a distinct isozyme selectivity fingerprint [2]. In cellular contexts, the compound demonstrates functional ALDH1A1 inhibition with an EC₅₀ of 2.22 µM in human SKOV3TR ovarian cancer cells as measured by potentiation of paclitaxel cytotoxicity [3] and an IC₅₀ of 1.01 µM in MIAPaCa2 pancreatic cancer cells using the Aldefluor assay [4].
| Evidence Dimension | ALDH1A1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 80 nM (recombinant human ALDH1A1) |
| Comparator Or Baseline | DEAB: IC₅₀ = 57 nM (recombinant human ALDH1A1) |
| Quantified Difference | 1.4-fold less potent than DEAB; comparable potency range |
| Conditions | Recombinant human ALDH1A1, NAD+/propionaldehyde substrate/cofactor, spectrophotometric NAD(P)H detection, 2 min incubation |
Why This Matters
Researchers investigating ALDH1A1 as a therapeutic target in cancer stem cells require inhibitors with defined potency; 2,2-bis(4-fluorophenyl)acetaldehyde provides a fluorinated scaffold alternative to DEAB with potentially differentiated isozyme selectivity.
- [1] BindingDB. BDBM50459588 (CHEMBL4210115): IC₅₀ = 80 nM for human recombinant ALDH1A1 inhibition. View Source
- [2] BindingDB. BDBM50456248 (CHEMBL4212457): ALDH1A1 and ALDH2 inhibition comparative data. View Source
- [3] BindingDB. BDBM50456248: EC₅₀ = 2.22 µM in SKOV3TR cell potentiation assay. View Source
- [4] BindingDB. BDBM50456248: IC₅₀ = 1.01 µM in MIAPaCa2 cell Aldefluor assay. View Source
